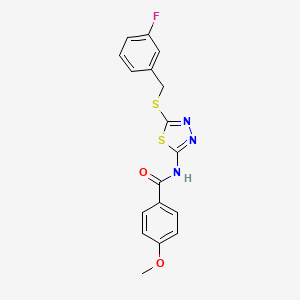

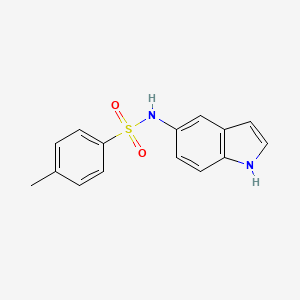

N-(1H-indol-5-yl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are aromatic compounds that have been found in many important synthetic drug molecules . They have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of indole derivatives often involves the reaction of various scaffolds of indole . For example, new derivatives of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides are synthesized from the reaction of (5-substitutedbenzo[d]thiazol-2-yl)methanamines with 2-chloro-N-(1H-indol-5-yl)acetamide .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives have been reported to show inhibitory activity against various biological targets . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . The physical and chemical properties can vary depending on the specific compound and its substitutions.Aplicaciones Científicas De Investigación

Antitubercular Agent Potential

N-(1H-indol-5-yl)-4-methylbenzenesulfonamide derivatives have shown potential as antitubercular agents. Research conducted by Purushotham and Poojary (2018) found that these compounds, when docked against the enoyl reductase enzyme of Mycobacterium tuberculosis, exhibited plausible inhibitory action, suggesting their potential in tuberculosis treatment (Purushotham & Poojary, 2018).

Antibacterial and Anti-inflammatory Potential

Abbasi et al. (2017) synthesized sulfonamides bearing the 1,4-benzodioxin ring, which displayed significant antibacterial potential and inhibited the lipoxygenase enzyme. This suggests their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Peptidoleukotriene Antagonists

Compounds with 1,3,5-substituted indoles and indazoles, including N-(1H-indol-5-yl)-4-methylbenzenesulfonamide derivatives, have been studied as receptor antagonists of peptidoleukotrienes. Matassa et al. (1990) reported that these compounds showed promising results as receptor antagonists, indicating their potential in treating conditions like asthma (Matassa et al., 1990).

DNA Binding and Anticancer Activity

González-Álvarez et al. (2013) studied the DNA binding ability and anticancer activity of mixed-ligand copper(II)-sulfonamide complexes derived from N-(1H-indol-5-yl)-4-methylbenzenesulfonamide. These complexes showed significant activity in yeast and human tumor cells, suggesting their potential in cancer therapy (González-Álvarez et al., 2013).

Anti-HIV Activity

Brzozowski and Sa̧czewski (2007) synthesized a series of N-(1H-indol-5-yl)-4-methylbenzenesulfonamide derivatives as potential anti-HIV agents. These compounds showed promising anti-HIV-1 activity, indicating their use in HIV treatment (Brzozowski & Sa̧czewski, 2007).

Electronic Properties and Structural Characterization

Mahmood et al. (2016) conducted a study focusing on the electronic properties and structural characterization of sulfonamide derivatives, including N-(1H-indol-5-yl)-4-methylbenzenesulfonamide. Their research provides insights into the molecular structure and properties of these compounds (Mahmood, Akram, & Lima, 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1H-indol-5-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11-2-5-14(6-3-11)20(18,19)17-13-4-7-15-12(10-13)8-9-16-15/h2-10,16-17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALHYHBETCQBJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671329 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1H-indol-5-yl)-4-methylbenzenesulfonamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2916102.png)

![3-{[(3,4-Dimethylphenyl)(methyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2916104.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2916111.png)

![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide](/img/structure/B2916115.png)